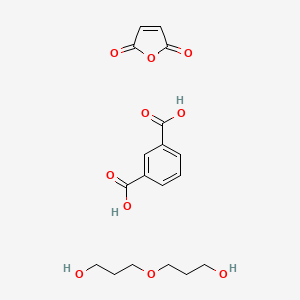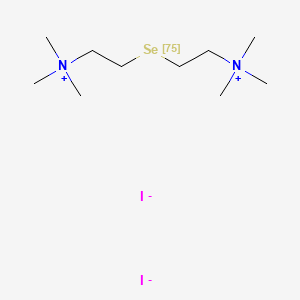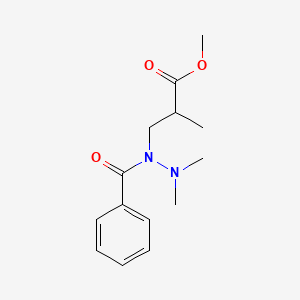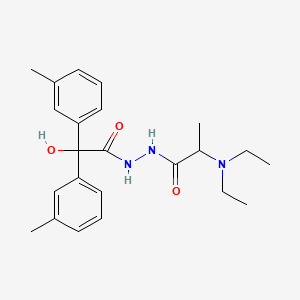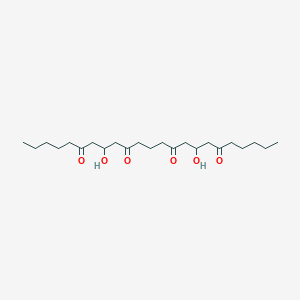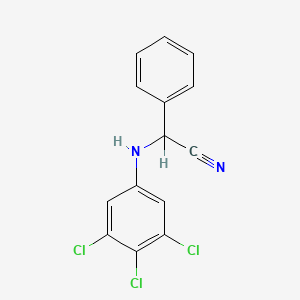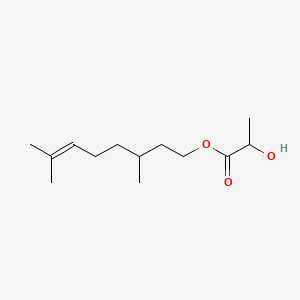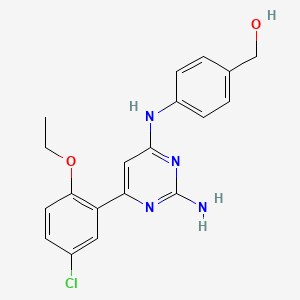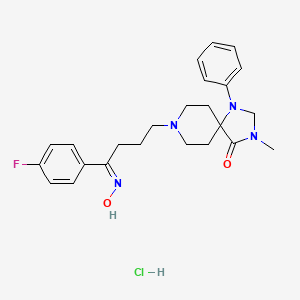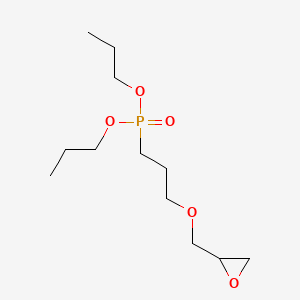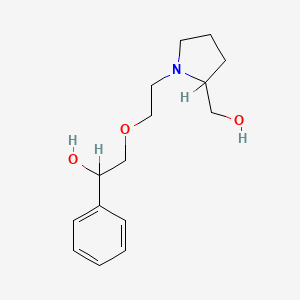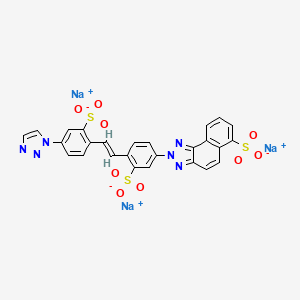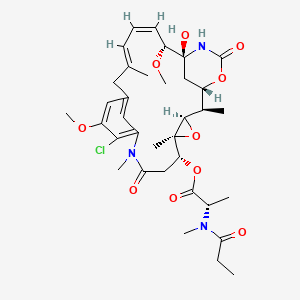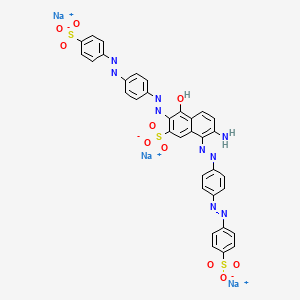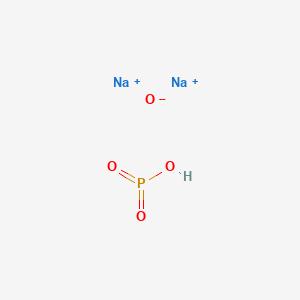
Sodium metaphosphate oxide (Na15(PO3)13O)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadecasodium tridecametaphosphate oxide is a heterocyclic organic compound with the molecular formula Na15O40P13. It is known for its complex structure and significant applications in various scientific fields. This compound is often used in experimental and research settings due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentadecasodium tridecametaphosphate oxide typically involves the reaction of sodium metaphosphate with sodium oxide under controlled conditions. The reaction is carried out at high temperatures to ensure the formation of the desired compound. The exact reaction conditions, such as temperature and pressure, are crucial for obtaining a high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of pentadecasodium tridecametaphosphate oxide may involve large-scale reactions using specialized equipment to maintain the necessary conditions. The process often includes steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pentadecasodium tridecametaphosphate oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also be reduced, although this is less common compared to oxidation.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
Pentadecasodium tridecametaphosphate oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in oxidation and acid-base reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism by which pentadecasodium tridecametaphosphate oxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It may also interact with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pentadecasodium tridecametaphosphate oxide include other sodium metaphosphate derivatives and metal oxide phosphates. These compounds share some structural similarities but differ in their specific chemical properties and applications .
Uniqueness
Pentadecasodium tridecametaphosphate oxide is unique due to its complex structure and the specific conditions required for its synthesis. Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research further distinguish it from similar compounds .
Propriétés
Numéro CAS |
62533-93-1 |
|---|---|
Formule moléculaire |
HNa2O4P |
Poids moléculaire |
141.959 g/mol |
InChI |
InChI=1S/2Na.HO3P.O/c;;1-4(2)3;/h;;(H,1,2,3);/q2*+1;;-2 |
Clé InChI |
BSCXLEBFTKCSIC-UHFFFAOYSA-N |
SMILES canonique |
[O-2].OP(=O)=O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


